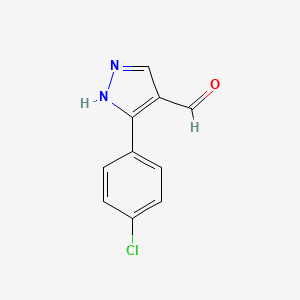

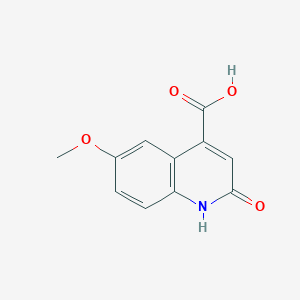

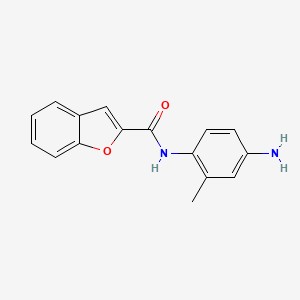

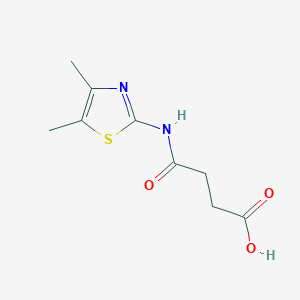

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, also known as NAMBZC, is an organic compound that has found a variety of applications in the scientific research field. It is a white crystalline solid that is soluble in water and is commonly used in laboratory experiments. NAMBZC has been studied extensively in the past decade due to its unique properties and its potential applications in a wide range of areas.

Aplicaciones Científicas De Investigación

Bioactivity and Synthesis

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide belongs to the benzofuran derivatives class, known for their strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have attracted significant attention due to their potential applications in drug development. For instance, benzofuran compounds are being explored for their anti-hepatitis C virus activity and as anticancer agents, with novel methods for constructing benzofuran rings being discovered to synthesize complex derivatives effectively (Miao et al., 2019).

Antimicrobial Applications

Recent research highlights the emergence of benzofuran derivatives as potent antimicrobial agents. These compounds have shown activity against various microbes, suggesting their potential in addressing antibiotic resistance. Some benzofuran derivatives have already been utilized in treating skin diseases such as cancer or psoriasis. The structural features of benzofuran make it a promising scaffold in the search for new antimicrobial candidates, emphasizing the need for further exploration to fully utilize its therapeutic potential (Hiremathad et al., 2015).

Supramolecular Chemistry

Benzofuran derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs) based on benzofuran units, are increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their self-assembly behavior make them useful in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into one-dimensional, nanometer-sized structures and their multivalent nature offer a wide range of opportunities for developing new materials and therapeutic approaches (Cantekin et al., 2012).

Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profile of benzofuran derivatives. Studies on enantiomerically pure compounds, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide (phenylpiracetam) and its derivatives, have provided evidence of the relationship between the configuration of stereocenters and biological properties. This research contributes to the understanding of how structural variations can enhance the effectiveness of these compounds, indicating the importance of selecting the most active stereoisomer for therapeutic use (Veinberg et al., 2015).

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGECFYOWRHXWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356353 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |

CAS RN |

433252-24-5 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)